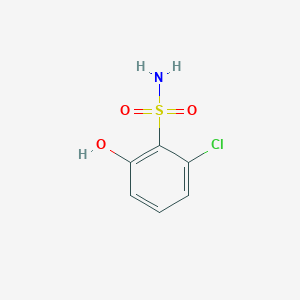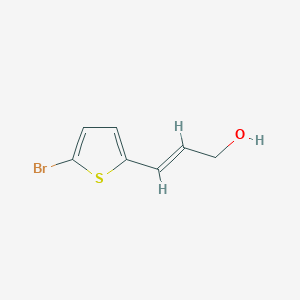
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound featuring a brominated thiophene ring attached to a propenol chain. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Claisen-Schmidt Condensation: : This method involves the reaction of 5-bromothiophene-2-carbaldehyde with propen-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol .
-
Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. 5-Bromothiophene can be reacted with magnesium in anhydrous ether to form the Grignard reagent, which is then reacted with propen-1-ol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Claisen-Schmidt condensation due to its efficiency and cost-effectiveness. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the propenol group to a propanol group .
-
Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 3-(5-Bromothiophen-2-yl)prop-2-enal or 3-(5-Bromothiophen-2-yl)prop-2-enoic acid.
Reduction: 3-(5-Bromothiophen-2-yl)propan-1-ol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its brominated thiophene ring is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of brominated thiophenes on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets .
Medicine
The compound is explored for its potential in drug development, particularly in the synthesis of molecules with anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials, due to its conductive properties .
Mécanisme D'action
The mechanism by which 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the activity of biological molecules. The propenol chain can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)prop-2-en-1-ol: Similar structure but with a bromophenyl ring instead of a bromothiophene ring.
3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol: Chlorine substituent instead of bromine.
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol: Methyl substituent instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. The thiophene ring provides additional stability and electronic properties, making it more versatile in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H7BrOS |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |
Clé InChI |
SWGGDSNXSQNOBD-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(SC(=C1)Br)/C=C/CO |
SMILES canonique |
C1=C(SC(=C1)Br)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



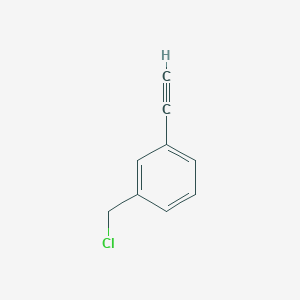
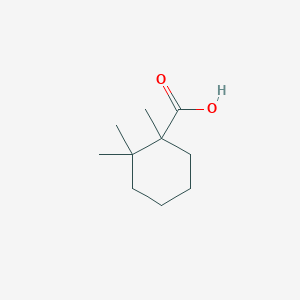
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)

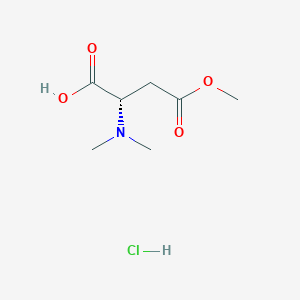
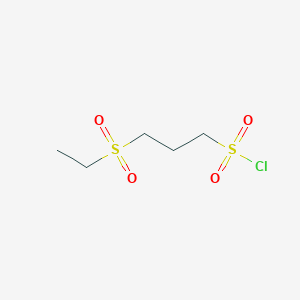
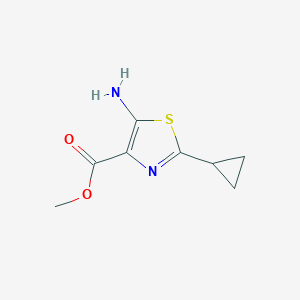
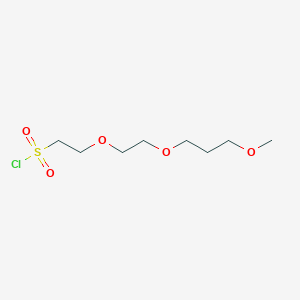
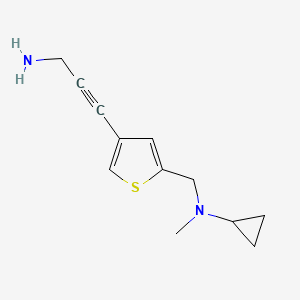
![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)
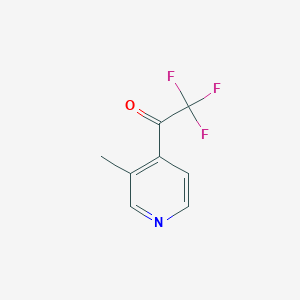
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
